2-(Hexyloxy)ethanol

Catalog No.
S569915
CAS No.
112-25-4
M.F
C8H18O2
C6H13OCH2CH2OH
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hexyloxy)ethanol

CAS Number

112-25-4

Product Name

2-(Hexyloxy)ethanol

IUPAC Name

2-hexoxyethanol

Molecular Formula

C8H18O2
C6H13OCH2CH2OH
C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3

InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N

SMILES

CCCCCCOCCO

Solubility

0.07 M
SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER
Solubility in water: poo

Synonyms

EGHE, ethylene glycol monohexyl ether

Canonical SMILES

CCCCCCOCCO

2-(Hexyloxy)ethanol, also known as hexoxyethanol or ethylene glycol monohexyl ether, is a glycol ether with the chemical formula C₈H₁₈O₂. It is characterized by its clear, mobile, high-boiling, and low-volatility liquid state. The compound has a molar mass of 146.23 g/mol and is primarily used as a solvent in various industrial applications, including specialty printing inks and surface coatings. Its structure features a hexyl group attached to an ethylene glycol moiety, which imparts unique solubility characteristics compared to other glycol ethers .

2-(Hexyloxy)ethanol is considered harmful if swallowed or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract. Exposure to high concentrations can damage the nervous system and kidneys []. It is also a moderate fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling 2-(Hexyloxy)ethanol [].
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin and eyes.

Solvent Properties:

  • Due to its amphiphilic nature (having both polar and non-polar regions), 2-HE can act as a solvent for various organic and inorganic compounds. This property has been investigated for potential applications in
    • Extraction: Studies have explored using 2-HE for extracting valuable compounds from natural materials such as essential oils and bioactive molecules from plants [].
    • Synthesis: Researchers have investigated using 2-HE as a solvent in various chemical reactions, including the synthesis of polymers and nanoparticles [].

Environmental Applications:

  • Research has been conducted to understand the behavior and potential impact of 2-HE in the environment. Studies have investigated:
    • Biodegradation: Studies have shown that 2-HE can be biodegraded by some microorganisms, which could be relevant for assessing its environmental persistence [].
    • Toxicity: Research is ongoing to assess the potential toxicity of 2-HE to aquatic organisms and other environmental receptors [].

Material Science Applications:

  • Some studies have explored the potential use of 2-HE in material science applications, such as:
    • Polymer modification: Researchers have investigated using 2-HE as a plasticizer or modifier for various polymers, potentially improving their flexibility and other properties [].
    • Electrolyte development: Studies have explored the use of 2-HE in developing electrolytes for lithium-ion batteries [].

2-(Hexyloxy)ethanol participates in several typical reactions associated with alcohols and ethers:

  • Esterification: Reacts with acids to form esters.
  • Etherification: Can undergo reactions to form ethers with other alcohols.
  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Formation of Alcoholates: Reacts with bases to form alcoholates.

Additionally, it can react violently with strong oxidizing agents and may form explosive peroxides upon exposure to atmospheric oxygen .

The biological activity of 2-(Hexyloxy)ethanol includes potential toxicity upon exposure. It can cause skin irritation, burns, and serious eye damage. Inhalation or ingestion may lead to systemic effects such as kidney injury and respiratory irritation. The compound is classified as harmful when in contact with skin or when swallowed. It is metabolized by alcohol dehydrogenase into transient aldehyde metabolites, which are further converted into alkoxyacetic acids .

2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol. This process typically involves the following steps:

  • Reaction Setup: Ethylene oxide and 1-hexanol are mixed under controlled conditions.
  • Catalysis: A catalyst may be used to facilitate the reaction.
  • Isolation: The product is isolated from the reaction mixture through vacuum distillation to obtain pure 2-(hexyloxy)ethanol .

The primary applications of 2-(Hexyloxy)ethanol include:

  • Solvent: Used in specialty printing inks, coatings, and adhesives.
  • Coalescing Agent: Functions in latex paints and cleaners.
  • Intermediate: Serves as a precursor for neopentanoate and hexyloxyethyl phosphate.
  • Industrial Uses: Employed in automotive care products, lubricants, anti-freeze products, and modeling clay .

Several compounds share structural similarities with 2-(Hexyloxy)ethanol, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
2-ButoxyethanolC₈H₁₈O₂Commonly used in cleaning products; more potent hemolytic agent than hexoxyethanol .
Ethylene Glycol Monoethyl EtherC₆H₁₄O₂Lower boiling point; used in similar applications but has different solubility properties .
Propylene Glycol Monomethyl EtherC₈H₁₈O₂Used as a solvent in pharmaceuticals; lower toxicity profile compared to hexoxyethanol .
1-HexanolC₆H₁₄OSimple alcohol; serves as a precursor for synthesizing various esters and ethers .

The uniqueness of 2-(Hexyloxy)ethanol lies in its balance between high boiling point and low volatility, making it particularly suitable for applications requiring stability under heat without significant evaporation.

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

WATER-WHITE LIQ

XLogP3

1.9

Boiling Point

208.0 °C
208 °C @ 760 MM HG
208.3 °C

Flash Point

195 °F OC
81.7 °C c.c.

Density

0.8894 @ 20 °C/20 °C
Relative density (water = 1): 0.89

LogP

1.86 (LogP)
1.57

Melting Point

-45.1 °C
-45 °C

UNII

7P0O8282NR

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

0.15 mmHg
0.05 MM HG @ 20 °C
Vapor pressure, Pa at 20 °C: 7

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-25-4
31726-34-8

Wikipedia

Ethylene glycol monohexyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH 1-HEXANOL (PRODUCT IS ISOLATED FROM THE REACTION MIXT BY VACUUM DISTILLATION)

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanol, 2-(hexyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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